molecular formula C9H7NO3S B186341 5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one CAS No. 52533-09-2

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one

Cat. No. B186341
CAS RN: 52533-09-2
M. Wt: 209.22 g/mol
InChI Key: SSQZETVFNJLZAA-UHFFFAOYSA-N
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Description

The compound “5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one” is a complex organic molecule. The “4-Methoxyphenyl” part refers to a phenol group with a methoxy group in the para position .

Scientific Research Applications

Synthesis and Physical-Chemical Research

The development of low-toxic, highly-efficient medicines with a wide spectrum of biological activity is a significant area in pharmaceutical science. Research by Samelyuk and Kaplaushenko (2013) focuses on new compounds with potential pharmacological activities, including 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one derivatives. They used methods like alkylation, etherification, and nucleophilic substitution. The antimicrobial activity of these compounds was also studied, showing significant activity especially when incorporating a methoxyphenyl radical (Samelyuk & Kaplaushenko, 2013).

Structural and Molecular Studies

Krayushkin et al. (2010) synthesized a series of 5-aryl(thienyl) substituted 1,3,4-oxathiazol-2-ones, including 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one. They investigated the molecular structures and geometric parameters of these compounds, providing insights into how substituents affect the conjugation in the oxathiazolone ring (Krayushkin et al., 2010).

Antimicrobial Activities

Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, including compounds with 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one structures. Their research indicated that some compounds exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating its effectiveness as a corrosion inhibitor. This study highlights the potential industrial application of derivatives of 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one in protecting metals from corrosion (Bentiss et al., 2009).

Enzyme Inhibition

Novel inhibitors of Phenylalanine Ammonia-lyase were synthesized by Yamada et al. (2006), including 5-Aryl-1,3,4-oxathiazol-2-ones. Their study indicated that these compounds could serve as effective enzyme inhibitors, with potential implications for agricultural and pharmaceutical applications (Yamada et al., 2006).

properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-7-4-2-6(3-5-7)8-10-14-9(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQZETVFNJLZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356085
Record name 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one

CAS RN

52533-09-2
Record name 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methoxybenzamide (3.0 g, 19.9 mmol) was suspended in a mixture of toluene (30 mL) and THF (15 mL), and chlorosulfenyl chloride (3.35 mL, 39.7 mmol) was then added to the suspension. The obtained mixture was stirred at 80° C. for 2.5 hours. The reaction solution was cooled to room temperature, and it was then concentrated under reduced pressure. Thereafter, diethyl ether was added to the residue, and insoluble materials were then removed by filtration, so as to obtain the title compound (3.64 g, 88%) in the form of a colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxybenzamide (0.30 g, 1.10 mmol) in toluene (10 ml) was added chlorocarbonylsulfenyl chloride (0.80 ml, 9.92 mmol). The resulting reaction mixture was refluxed at 80° C. for 3 h. After the completion of the reaction (TLC monitoring), the mixture was concentrated, added diethyl ether and washed with twice with water, twice with 5% NaHCO3, again with water, and was dried (Na2SO4), concentrated under vacuum to give the product (crude yield 0.475 g) that was carried forward to the next step without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Chlorocarbonyl sulphenyl chloride (13.2 g, 0.10 mol) is added dropwise to a stirred solution of 4-methoxybenzamide (13.8 g, 0.091 mol) under dry nitrogen at room temperature. When the addition is complete, the mixture is refluxed for 8 hours, during which time hydrogen chloride gas is evolved. The solution is allowed to cool to room temperature and the solvent is removed in vacuo. The residue is triturated with methyl tert.-butyl ether and the crystalline solid is filtered off and dried, to give 5-(4-methoxyphenyl)-[1,3,4]oxathiazolin-2-one (12.2 g, 64%) as colourless crystals, m.p. 117°-118° C.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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